Methyl 3-(4-methoxybenzoyl)-1-benzofuran-5-carboxylate
Description
Chemical Identity and Structural Characterization of Methyl 3-(4-Methoxybenzoyl)-1-Benzofuran-5-Carboxylate
Systematic Nomenclature and Molecular Formula
The compound is systematically named This compound , reflecting its ester and ketone functional groups. Its molecular formula is C₁₈H₁₄O₅ , with a molecular weight of 310.3 g/mol . The structure consists of a benzofuran core substituted at position 3 with a 4-methoxybenzoyl group and at position 5 with a methyl ester (Fig. 1). The SMILES notation COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)C(=O)OC accurately represents its connectivity.
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₄O₅ |
| Molecular weight | 310.3 g/mol |
| CAS Registry Number | 88673-78-3 |
| IUPAC name | This compound |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Key signals include a singlet at δ 3.90 ppm (3H, methoxy group), a doublet at δ 7.85 ppm (2H, aromatic protons adjacent to the ketone), and a multiplet at δ 6.80–8.20 ppm (remaining aromatic protons). The benzofuran ring protons exhibit distinct coupling patterns due to their proximity to electron-withdrawing groups.
- ¹³C NMR : Peaks at δ 167.2 ppm (ester carbonyl) and δ 190.5 ppm (ketone carbonyl) confirm the presence of both functional groups. Aromatic carbons appear between δ 110–160 ppm, with the methoxy carbon at δ 55.8 ppm.
Infrared (IR) Spectroscopy
Strong absorptions at 1,720 cm⁻¹ (ester C=O stretch) and 1,680 cm⁻¹ (ketone C=O stretch) dominate the spectrum. Additional peaks at 1,250 cm⁻¹ (C-O-C asymmetric stretch) and 1,030 cm⁻¹ (methoxy C-O stretch) further validate the structure.
Properties
CAS No. |
88673-78-3 |
|---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
methyl 3-(4-methoxybenzoyl)-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C18H14O5/c1-21-13-6-3-11(4-7-13)17(19)15-10-23-16-8-5-12(9-14(15)16)18(20)22-2/h3-10H,1-2H3 |
InChI Key |
CNUFKVMCTCSZQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-methoxybenzoyl)benzofuran-5-carboxylate typically involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with appropriate reagents under specific conditions. One common method includes a Friedel-Crafts acylation reaction followed by cyclization to form the benzofuran ring . The reaction conditions often involve the use of catalysts such as zinc chloride (ZnCl₂) and solvents like dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been explored to enhance reaction efficiency and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxybenzoyl)benzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(4-methoxybenzoyl)benzofuran-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-(4-methoxybenzoyl)benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparison
The table below summarizes key structural differences and similarities between the target compound and analogous benzofuran derivatives:
Key Observations:
- Substituent Diversity: The target compound’s 4-methoxybenzoyl group at position 3 distinguishes it from celivarone, which has a bulkier 4-aminoalkyl-benzoyl substituent. This difference likely impacts solubility and target selectivity.
- Ester Position: The methyl ester at position 5 in the target contrasts with the isopropyl ester in celivarone and the thiazolidinone-linked ester in ’s compound. Ester groups influence metabolic stability and lipophilicity.
- Bioactivity Correlation : Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives exhibit antimicrobial activity , suggesting that methoxy and ester groups at specific positions enhance interactions with microbial targets.
Physicochemical Properties
- Celivarone’s dibutylamino chain further elevates lipophilicity, which may prolong its half-life .
- Molecular Weight : The target compound (310.30 g/mol) is smaller than celivarone (533.74 g/mol), implying better bioavailability under Lipinski’s rules.
Implications for Structure-Activity Relationships (SAR)
- Position 3 Substituents: The 4-methoxybenzoyl group in the target compound may enhance π-π stacking with aromatic residues in enzymes or receptors, whereas celivarone’s aminoalkyl-benzoyl group could enable ionic interactions.
- Position 5 Modifications : Methyl esters (as in the target) vs. bulkier esters (e.g., isopropyl in celivarone) affect metabolic cleavage rates and tissue distribution.
Q & A
Q. What are the recommended methods for synthesizing methyl 3-(4-methoxybenzoyl)-1-benzofuran-5-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling benzofuran carboxylate precursors with 4-methoxybenzoyl derivatives via Friedel-Crafts acylation or esterification. Key parameters include:
- Catalyst selection (e.g., Lewis acids like AlCl₃ for acylation) .
- Solvent optimization (e.g., anhydrous dichloromethane or toluene to minimize hydrolysis).
- Temperature control (60–80°C for 8–12 hours to balance reactivity and side reactions).
Yields can be improved by using purified reagents and inert atmospheres. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound.
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and benzofuran backbone (aromatic protons at δ 6.8–8.2 ppm) .
- X-ray Crystallography : Use SHELX software for structure refinement . Single-crystal diffraction data collected at 173 K (as in related benzofuran derivatives ) can resolve bond lengths and angles. ORTEP-III with a GUI is recommended for visualizing thermal ellipsoids .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder in this compound, and how can they be mitigated?
- Methodological Answer : Disordered methoxy or benzoyl groups are common due to rotational flexibility. Strategies include:
- Collecting high-resolution data (≤ 0.8 Å) to improve electron density maps .
- Applying restraints (e.g., DFIX for bond distances) during SHELXL refinement .
- Using TWINABS for twinned crystals if observed .
Example refinement metrics: , (as achieved in analogous structures ).
Q. How can computational modeling predict the compound’s bioactivity, and what contradictions exist between in silico and experimental data?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2), given the anti-inflammatory potential of benzofurans .
- Contradictions : In silico predictions may overestimate binding affinity due to solvation effects. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is essential. For example, discrepancies ≥20% between predicted and observed IC₅₀ values require re-evaluating force field parameters .
Q. What analytical methods are most effective for detecting impurities in synthesized batches, and how should conflicting HPLC/MS data be interpreted?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient. Impurities <0.5% can be quantified .
- LC-MS : Monitor for [M+H]⁺ ions (expected m/z ~355 for the parent compound). Contradictions between HPLC and MS (e.g., unexpected adducts) may indicate column degradation or ion suppression. Cross-validate with -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
